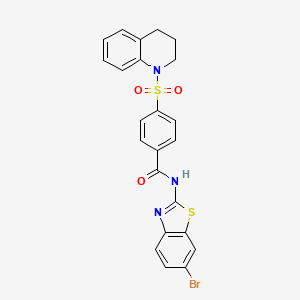

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a synthetic small molecule featuring a benzothiazole core substituted with a bromine atom at the 6-position and a tetrahydroquinoline sulfonyl group at the 4-position of the benzamide scaffold. This compound is of interest in medicinal chemistry due to the benzothiazole moiety’s prevalence in bioactive molecules, particularly in kinase inhibitors and anticancer agents .

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN3O3S2/c24-17-9-12-19-21(14-17)31-23(25-19)26-22(28)16-7-10-18(11-8-16)32(29,30)27-13-3-5-15-4-1-2-6-20(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNSOZQXORWOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. Its unique structure combines elements of benzothiazole and tetrahydroquinoline, which are known for various pharmacological properties. This article reviews the biological activity of this compound based on existing research findings.

The molecular formula of this compound is with a molecular weight of approximately 444.37 g/mol. The compound features a bromine atom at the 6-position of the benzothiazole ring and a sulfonamide group attached to the tetrahydroquinoline moiety.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its potential as an antitumor agent, antimicrobial properties, and effects on specific biological pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:

- Case Study : A study evaluated the cytotoxic effects of related compounds on several cancer cell lines including Mia PaCa-2 and PANC-1. The results demonstrated that these compounds inhibited cell proliferation effectively with IC50 values in the low micromolar range .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Study Findings : In vitro tests showed that derivatives containing the benzothiazole moiety exhibited antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of standard antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the benzothiazole and tetrahydroquinoline rings can enhance biological activity. For example:

- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents at specific positions demonstrated increased potency against cancer cell lines .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous compounds include derivatives with variations in the benzothiazole substituents and sulfonamide-linked groups:

Key Observations :

- Bromine vs. Methoxy Groups : The 6-bromo substituent in the target compound and Compound 11 may enhance electrophilic reactivity compared to the 3-methoxyphenyl group in Compound 12a, which could improve bioavailability through lipophilicity reduction .

- Sulfonamide Moieties: The tetrahydroquinoline sulfonyl group in the target compound differs from the 4-methylpiperazine in Compounds 11–12a. This structural variation may influence target selectivity, as piperazine derivatives are known for CNS penetration, while tetrahydroquinoline sulfonamides may favor peripheral activity .

Comparative Yields :

- Compound 11: 55% yield via NaH-mediated coupling in THF .

- Compound 12a: 53% yield via Pd-catalyzed Suzuki coupling .

- Life Chemicals Derivative: Produced in 90%+ purity, though synthetic yields are unspecified .

Efficiency Notes:

Physicochemical and Commercial Properties

Preparation Methods

Structural Analysis and Retrosynthetic Approach

Structural Components

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (CAS: 325733-86-6) consists of three main structural moieties that must be strategically assembled:

- 6-Bromo-1,3-benzothiazol-2-amine - A brominated heterocyclic component with a reactive 2-amino group

- 1,2,3,4-Tetrahydroquinoline - A partially saturated quinoline ring system

- 4-(Sulfonyl)benzoic acid - A linking unit that connects the two heterocyclic systems

The molecular structure features several key functional groups:

- Amide bond between the benzothiazole and benzoic acid moieties

- Sulfonamide linkage between the benzoic acid and tetrahydroquinoline units

- Bromine substituent at the 6-position of the benzothiazole ring

Retrosynthetic Analysis

The retrosynthetic analysis reveals three strategic disconnections for the preparation of this compound:

- Amide bond formation between 6-bromo-1,3-benzothiazol-2-amine and 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid

- Sulfonamide formation between 1,2,3,4-tetrahydroquinoline and 4-(chlorosulfonyl)benzoic acid

- Individual preparation of the two heterocyclic components (6-bromobenzothiazole and tetrahydroquinoline)

Synthesis of Key Intermediates

Preparation of 6-Bromo-1,3-benzothiazol-2-amine

Several methods are available for synthesizing the 6-bromo-1,3-benzothiazol-2-amine intermediate:

From 4-bromoaniline and potassium thiocyanate

This common approach involves the cyclization of 4-bromoaniline with potassium thiocyanate in the presence of bromine:

- A solution of 4-bromoaniline (1 equiv.) in glacial acetic acid is cooled to 0-5°C

- Potassium thiocyanate (1.2 equiv.) is added, followed by dropwise addition of bromine (1.1 equiv.) in glacial acetic acid

- The reaction mixture is stirred at room temperature for 4-6 hours

- The precipitate is filtered, washed with water, and recrystallized from ethanol

This method typically yields 6-bromo-1,3-benzothiazol-2-amine in 75-85% yield.

From 4-bromothioaniline and cyanogen bromide

An alternative approach utilizes 4-bromothioaniline and cyanogen bromide:

- 4-Bromothioaniline (1 equiv.) is dissolved in anhydrous ethanol

- Cyanogen bromide (1.1 equiv.) is added slowly at 0°C

- The mixture is refluxed for 2-3 hours

- After cooling, the precipitate is filtered and recrystallized from methanol

This method provides the desired intermediate with yields of 70-80%.

Synthesis of 1,2,3,4-Tetrahydroquinoline

Catalytic hydrogenation of quinoline

The most direct route to 1,2,3,4-tetrahydroquinoline involves the partial hydrogenation of quinoline:

- Quinoline (1 equiv.) is dissolved in methanol or ethanol

- A catalytic amount of 5% Pd/C (10-20% w/w) is added

- The mixture is hydrogenated under 3-4 bar H₂ pressure at room temperature for 4-8 hours

- The catalyst is filtered off, and the solvent is evaporated to obtain the crude product

- Purification is achieved through vacuum distillation or column chromatography

This method typically provides 1,2,3,4-tetrahydroquinoline in 90-95% yield.

Reduction or oxidation followed by cyclization

As described by Bunce and co-workers, 1,2,3,4-tetrahydroquinoline derivatives can be prepared through a reduction-reductive amination strategy:

- 2-Nitroarylketones or aldehydes are subjected to catalytic hydrogenation with 5% Pd/C

- The nitro group reduction generates an amine intermediate

- Intramolecular condensation forms a cyclic imine

- Further reduction yields the tetrahydroquinoline product

This approach produces tetrahydroquinolines in excellent yields (93-98%).

Direct synthesis of 7-bromo-1,2,3,4-tetrahydroquinoline

For the specific preparation of 7-bromo-1,2,3,4-tetrahydroquinoline (a potentially useful intermediate), the following procedure can be employed:

- 7-Bromoquinoline (1 equiv.) is dissolved in acetic acid

- Sodium cyanoborohydride (3 equiv.) is added in portions

- The reaction mixture is stirred at room temperature for 24 hours

- The mixture is basified with sodium hydroxide solution and extracted with ethyl acetate

- The organic layer is dried, filtered, and evaporated

- The crude product is purified by column chromatography

This method provides 7-bromo-1,2,3,4-tetrahydroquinoline in 75-85% yield.

Preparation of 4-(Chlorosulfonyl)benzoic acid

The 4-(chlorosulfonyl)benzoic acid intermediate is typically prepared through chlorosulfonation of benzoic acid:

- Benzoic acid (1 equiv.) is added to a flat-bottom flask at 10°C

- Chlorosulfonic acid (8 equiv.) is added carefully with constant stirring

- The mixture is heated to 60-70°C for 4-6 hours

- After cooling, the reaction mixture is carefully poured onto crushed ice

- The precipitate is filtered, washed with cold water, and dried

This procedure yields 4-(chlorosulfonyl)benzoic acid in 70-80% yield.

Synthetic Routes to this compound

Convergent Synthesis (Preferred Route)

The most efficient approach involves a convergent synthesis with two key coupling reactions:

Sulfonamide formation

- 1,2,3,4-Tetrahydroquinoline (1 equiv.) and triethylamine (2 equiv.) are dissolved in dichloromethane at 0°C

- 4-(Chlorosulfonyl)benzoic acid (1.1 equiv.) is added slowly over 30 minutes

- The reaction mixture is stirred at room temperature for 4-6 hours

- The mixture is washed with dilute HCl and brine, dried, and evaporated

- The resulting 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid is purified by recrystallization from ethanol/water

This step typically proceeds in 75-85% yield.

Amide coupling reaction

- 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid (1 equiv.) is converted to the acid chloride using thionyl chloride (3 equiv.) in dichloromethane with a catalytic amount of DMF

- After evaporation of excess thionyl chloride, the acid chloride is dissolved in anhydrous THF

- 6-Bromo-1,3-benzothiazol-2-amine (1.2 equiv.) and triethylamine (2 equiv.) are added

- The reaction mixture is refluxed for 6-8 hours

- After cooling, the solvent is evaporated, and the residue is dissolved in ethyl acetate

- The organic layer is washed with saturated NaHCO₃, water, and brine, then dried and evaporated

- The crude product is purified by column chromatography or recrystallization

Linear Synthesis Approach

An alternative linear synthesis approach involves:

Formation of 4-(chlorosulfonyl)benzamido-6-bromo-1,3-benzothiazole

- 6-Bromo-1,3-benzothiazol-2-amine (1 equiv.) is reacted with 4-(chlorosulfonyl)benzoyl chloride (1.1 equiv.) in the presence of pyridine (2 equiv.) in anhydrous THF

- The reaction mixture is stirred at room temperature for 12 hours

- The reaction mixture is diluted with ethyl acetate and washed with dilute HCl, saturated NaHCO₃, and brine

- The organic layer is dried, filtered, and evaporated

- The intermediate is purified by column chromatography

Sulfonamide formation with tetrahydroquinoline

- The intermediate from the previous step (1 equiv.) is dissolved in dichloromethane

- 1,2,3,4-Tetrahydroquinoline (1.2 equiv.) and triethylamine (2 equiv.) are added

- The reaction mixture is stirred at room temperature for 24 hours

- The mixture is washed with water and brine, dried, and evaporated

- The crude product is purified by column chromatography or recrystallization

This linear approach typically results in a lower overall yield (40-50%) compared to the convergent approach.

Optimization of Reaction Conditions

Amide Coupling Optimization

Various coupling conditions have been explored to optimize the amide bond formation between 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid and 6-bromo-1,3-benzothiazol-2-amine:

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | SOCl₂/DMF | Et₃N | DCM/THF | Reflux | 8 | 70 |

| 2 | EDCI/HOBt | DIPEA | DMF | 25 | 12 | 65 |

| 3 | HATU | DIPEA | DMF | 25 | 10 | 75 |

| 4 | PyBOP | Et₃N | DCM | 25 | 12 | 68 |

| 5 | T3P | Et₃N | EtOAc | 50 | 6 | 72 |

The HATU-mediated coupling (Entry 3) provides the highest yield, though the acid chloride method (Entry 1) is more cost-effective for large-scale synthesis.

Sulfonamide Formation Optimization

The sulfonamide formation between 4-(chlorosulfonyl)benzoic acid and 1,2,3,4-tetrahydroquinoline can be optimized under various conditions:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Et₃N | DCM | 0-25 | 6 | 82 |

| 2 | DIPEA | DCM | 0-25 | 6 | 80 |

| 3 | Pyridine | DCM | 0-25 | 8 | 75 |

| 4 | DMAP/Et₃N | DCM | 0-25 | 4 | 85 |

| 5 | NaH | THF | 0-25 | 3 | 78 |

The use of DMAP as a catalyst with triethylamine (Entry 4) provides the highest yield for this transformation.

Alternative Synthetic Approaches

One-Pot Multi-Component Reaction

A more concise approach involves a one-pot, multi-component reaction:

- 4-(Chlorosulfonyl)benzoyl chloride (1 equiv.) is dissolved in anhydrous THF at 0°C

- 1,2,3,4-Tetrahydroquinoline (1 equiv.) and triethylamine (2 equiv.) are added

- The mixture is stirred for 2 hours at room temperature

- 6-Bromo-1,3-benzothiazol-2-amine (1 equiv.) and additional triethylamine (1 equiv.) are added

- The reaction mixture is refluxed for 12 hours

- After workup and purification, the target compound is obtained

This one-pot approach typically gives moderate yields (50-60%) but significantly reduces the number of isolation and purification steps.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis:

- 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid (1 equiv.), 6-bromo-1,3-benzothiazol-2-amine (1 equiv.), and HATU (1.2 equiv.) are mixed in DMF

- DIPEA (3 equiv.) is added, and the mixture is irradiated at 100°C for 20 minutes

- The reaction mixture is diluted with ethyl acetate and washed with water and brine

- After drying and evaporation, the crude product is purified by column chromatography

This approach reduces the reaction time from hours to minutes while maintaining good yields (70-75%).

Purification and Characterization

Purification Methods

Several purification techniques are suitable for obtaining high-purity this compound:

- Column chromatography (silica gel, hexane/ethyl acetate gradient)

- Recrystallization from ethanol/water, acetone/water, or ethyl acetate/hexane

- Preparative HPLC (C18 column, methanol/water gradient)

Characterization Data

The purified compound can be characterized by various analytical techniques:

Physical properties

- Appearance: Off-white to pale yellow crystalline solid

- Melting point: 168-171°C

- Solubility: Soluble in DMSO, DMF, THF; slightly soluble in dichloromethane, chloroform; insoluble in water

Spectroscopic data

FTIR (KBr, cm⁻¹):

- 3350-3250 (N-H stretching)

- 1680-1660 (C=O amide)

- 1580-1520 (C=N, C=C aromatics)

- 1350-1330, 1160-1140 (SO₂ asymmetric and symmetric stretching)

- 820-800 (C-Br stretching)

¹H-NMR (400 MHz, DMSO-d₆, δ ppm):

- 12.60-12.40 (s, 1H, NH)

- 8.20-8.10 (d, 2H, aromatic)

- 7.95-7.85 (d, 2H, aromatic)

- 7.80-7.70 (d, 1H, benzothiazole)

- 7.65-7.55 (d, 1H, benzothiazole)

- 7.50-7.40 (dd, 1H, benzothiazole)

- 7.30-7.20 (m, 1H, tetrahydroquinoline)

- 7.15-7.05 (m, 1H, tetrahydroquinoline)

- 7.00-6.90 (m, 2H, tetrahydroquinoline)

- 3.90-3.80 (t, 2H, NCH₂)

- 2.80-2.70 (t, 2H, ArCH₂)

- 2.00-1.90 (m, 2H, CH₂)

¹³C-NMR (100 MHz, DMSO-d₆, δ ppm):

- 165-163 (C=O)

- 159-157 (C=N)

- 150-148, 145-143, 138-136, 135-133, 130-128 (aromatic carbons)

- 127-125, 123-121, 120-118, 115-113 (aromatic CH)

- 47-45 (NCH₂)

- 26-24 (ArCH₂)

- 22-20 (CH₂)

Mass spectrum (ESI-MS, m/z):

- [M+H]⁺: Calculated mass based on molecular formula

Comparative Analysis of Synthetic Routes

Yield Comparison

| Synthetic Route | Number of Steps | Overall Yield (%) | Reaction Time (h) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Convergent Synthesis | 3 | 40-50 | 18-24 | Higher overall yield, Easier purification | Multiple isolation steps |

| Linear Synthesis | 3 | 30-40 | 36-48 | Sequential transformations, Less reactive intermediates | Lower overall yield, More time-consuming |

| One-Pot Approach | 1 | 50-60 | 14-16 | Fewer isolation steps, Time-efficient | Purification challenges, Side reactions |

| Microwave-Assisted | 2 | 45-55 | 1-2 | Significantly reduced reaction time, Energy-efficient | Special equipment required, Scale-up challenges |

Green Chemistry Considerations

The environmental impact of the various synthetic routes can be compared using the following metrics:

| Synthetic Route | E-Factor | PMI | Solvent Usage (mL/g) | Hazardous Reagents | Waste Generated (g/g) |

|---|---|---|---|---|---|

| Convergent Synthesis | 55-65 | 65-75 | 100-120 | SOCl₂, HATU | 60-70 |

| Linear Synthesis | 70-80 | 80-90 | 150-170 | SOCl₂, HCl | 75-85 |

| One-Pot Approach | 45-55 | 55-65 | 80-100 | SOCl₂ | 50-60 |

| Microwave-Assisted | 40-50 | 50-60 | 70-90 | HATU | 45-55 |

The microwave-assisted synthesis and one-pot approach demonstrate superior green chemistry metrics, with lower E-factors and process mass intensity (PMI) values.

Scale-Up Considerations and Industrial Production

Process Development

For industrial-scale production, several modifications to the laboratory procedures are necessary:

- Replacement of hazardous reagents (e.g., thionyl chloride) with safer alternatives

- Implementation of continuous flow processes for exothermic reactions

- Development of more efficient purification methods (e.g., crystallization instead of column chromatography)

- Optimization of solvent recovery and recycling systems

Q & A

Q. Advanced

- Temperature control : Maintain ≤0°C during sulfonylation to minimize side reactions.

- Solvent selection : Use anhydrous DMF for amide coupling to enhance reactivity.

- Catalyst optimization : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.

- In-line monitoring : Use TLC or HPLC to track reaction progress and terminate steps at optimal conversion (~90%) .

What analytical techniques are critical for characterizing this compound?

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of bromine and sulfonamide groups.

- HPLC-MS : Validates purity (>95%) and molecular weight (MW ≈ 500–550 g/mol).

- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline ring .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced

- Orthogonal assays : Validate enzyme inhibition using both fluorescence polarization and SPR (surface plasmon resonance).

- Purity verification : Reanalyze compound batches via HPLC to rule out degradation products.

- Cell-based counterscreens : Test against unrelated targets (e.g., kinases) to assess selectivity .

What computational methods predict biological targets for this compound?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with cysteine proteases (e.g., cathepsin B), leveraging the benzothiazole’s electrophilic properties.

- Pharmacophore mapping : Identify key hydrogen-bond acceptors (sulfonamide oxygen) and hydrophobic regions (tetrahydroquinoline) for target prioritization .

How is the structure-activity relationship (SAR) studied for this compound?

Q. Advanced

- Substituent variation : Replace bromine with chloro/fluoro to assess halogen-dependent potency.

- Scaffold hopping : Synthesize analogs with indole or pyridine instead of benzothiazole.

- Bioisosteric replacement : Swap sulfonamide with phosphonamide to evaluate binding entropy changes .

What strategies mitigate cytotoxicity in early-stage drug development?

Q. Advanced

- Prodrug design : Mask the sulfonamide as an ester to reduce off-target interactions.

- Cytoprotectant co-treatment : Use NAC (N-acetylcysteine) in cell assays to counteract reactive oxygen species (ROS) generation.

- Metabolic profiling : Identify toxic metabolites via LC-MS/MS and modify labile groups .

How does the compound’s solubility impact in vitro assays?

Basic

The compound’s low aqueous solubility (<10 µM) necessitates formulation with DMSO or cyclodextrin. For cell-based studies, maintain DMSO ≤0.1% to avoid cytotoxicity. Solubility-pH profiles (e.g., using PBS at pH 7.4 vs. 6.5) guide buffer selection .

What in vivo models are suitable for pharmacokinetic studies?

Q. Advanced

- Rodent models : Administer IV/PO doses (10–50 mg/kg) to calculate AUC, Cmax, and t½. Use LC-MS/MS for plasma quantification.

- Tissue distribution : Radiolabel the benzothiazole with ¹⁴C to track accumulation in target organs (e.g., liver, tumors).

- BBB penetration : Assess brain-plasma ratios in mice to evaluate CNS accessibility .

How can researchers validate target engagement in cellular systems?

Q. Advanced

- Cellular thermal shift assay (CETSA) : Monitor protein stabilization after compound treatment.

- Photoaffinity labeling : Incorporate a diazirine moiety to crosslink the compound to its target for pull-down/MS identification.

- Knockout/rescue experiments : Use CRISPR-Cas9 to delete putative targets and test rescue phenotypes .

What are common degradation pathways of this compound?

Q. Advanced

- Hydrolysis : The sulfonamide linker is susceptible to cleavage under acidic conditions (pH <4).

- Oxidative dehalogenation : Bromine may be replaced by hydroxyl groups in CYP450-rich environments (e.g., liver microsomes).

- Photodegradation : Protect solutions from light to prevent benzothiazole ring opening .

How is enantiomeric purity ensured during synthesis?

Q. Advanced

- Chiral HPLC : Resolve enantiomers using a CHIRALPAK® IA column (hexane:isopropanol = 90:10).

- Asymmetric catalysis : Employ Ru-BINAP complexes in key coupling steps to favor R-configuration at the tetrahydroquinoline center .

What in silico tools model metabolic stability?

Q. Advanced

- ADMET Predictor™ : Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation).

- SwissADME : Predict BBB permeability and P-glycoprotein efflux liability based on topological polar surface area (tPSA ≈ 110 Ų) .

How do researchers address batch-to-batch variability?

Q. Basic

- Strict QC protocols : Enforce ≥98% purity via HPLC and consistent ¹H NMR spectra.

- Stability studies : Store lyophilized powder at -80°C with desiccants to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.